4-ethoxy-N-(2-hydroxy-2-(thiophen-2-yl)ethyl)-3-methylbenzenesulfonamide
Overview
Description
4-ethoxy-N-(2-hydroxy-2-(thiophen-2-yl)ethyl)-3-methylbenzenesulfonamide is a synthetic organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. This compound features a complex structure with multiple functional groups, including an ethoxy group, a hydroxy group, a thiophene ring, and a sulfonamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethoxy-N-(2-hydroxy-2-(thiophen-2-yl)ethyl)-3-methylbenzenesulfonamide typically involves multi-step organic reactions. One common synthetic route includes:
Ethoxylation: Introduction of the ethoxy group to the benzene ring.
Sulfonation: Addition of the sulfonamide group to the benzene ring.
Thiophene Substitution: Incorporation of the thiophene ring through a substitution reaction.
Hydroxylation: Introduction of the hydroxy group to the ethyl chain.
Each step requires specific reaction conditions, such as the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and quality.
Chemical Reactions Analysis
Types of Reactions
4-ethoxy-N-(2-hydroxy-2-(thiophen-2-yl)ethyl)-3-methylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The sulfonamide group can be reduced to an amine.
Substitution: The ethoxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an amine derivative.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
4-ethoxy-N-(2-hydroxy-2-(thiophen-2-yl)ethyl)-3-methylbenzenesulfonamide has several applications in scientific research:
Medicinal Chemistry: Potential use as an antimicrobial agent due to its sulfonamide structure.
Biological Studies: Investigation of its effects on cellular processes and pathways.
Industrial Chemistry: Use as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 4-ethoxy-N-(2-hydroxy-2-(thiophen-2-yl)ethyl)-3-methylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates, leading to disruption of metabolic pathways. The thiophene ring may also contribute to its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
4-ethoxy-N-(2-hydroxy-2-(thiophen-2-yl)ethyl)benzenesulfonamide: Lacks the methyl group on the benzene ring.
N-(2-hydroxy-2-(thiophen-2-yl)ethyl)-3-methylbenzenesulfonamide: Lacks the ethoxy group.
4-ethoxy-N-(2-hydroxyethyl)-3-methylbenzenesulfonamide: Lacks the thiophene ring.
Uniqueness
4-ethoxy-N-(2-hydroxy-2-(thiophen-2-yl)ethyl)-3-methylbenzenesulfonamide is unique due to the presence of all its functional groups, which contribute to its distinct chemical properties and potential applications. The combination of the ethoxy group, hydroxy group, thiophene ring, and sulfonamide moiety provides a versatile scaffold for further chemical modifications and research.
Properties
IUPAC Name |
4-ethoxy-N-(2-hydroxy-2-thiophen-2-ylethyl)-3-methylbenzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO4S2/c1-3-20-14-7-6-12(9-11(14)2)22(18,19)16-10-13(17)15-5-4-8-21-15/h4-9,13,16-17H,3,10H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGRORXLKFPBLHF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)NCC(C2=CC=CS2)O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO4S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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